3,4-二氯异噻唑-5-甲醛

描述

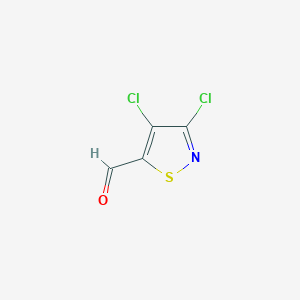

3,4-Dichloroisothiazole-5-carbaldehyde is a chemical compound that is part of a broader class of organic compounds known as isothiazoles. These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The specific structure of 3,4-dichloroisothiazole-5-carbaldehyde includes two chlorine atoms and an aldehyde group attached to the isothiazole ring.

Synthesis Analysis

The synthesis of related thiadiazole carbaldehydes has been described through various methods. For instance, 1,2,3-thiadiazole-5-carbaldehydes can be synthesized by monobromination of 5-methyl derivatives, followed by treatment with sodium azide and decomposition in concentrated sulfuric acid . An improved synthesis method for 2,4-dichlorothiazole-5-carbaldehyde, which is structurally similar to 3,4-dichloroisothiazole-5-carbaldehyde, involves the reaction with secondary amines using potassium carbonate in acetonitrile at room temperature . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 3,4-dichloroisothiazole-5-carbaldehyde.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-dichloroisothiazole-5-carbaldehyde has been determined using X-ray diffraction methods. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was analyzed, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This information suggests that in 3,4-dichloroisothiazole-5-carbaldehyde, the aldehyde group may also exhibit a planar orientation with respect to the isothiazole ring, potentially affecting its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of chloro-substituted carbaldehydes has been explored in various reactions. For instance, 4-chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde reacts with monosubstituted ureas to give cis-(Z)-and trans-(E)-N-(2,4-dioxothiazolidin-5-ylidenemethyl)ureas . Additionally, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde reacts with amines, hydrazines, and hydroxylamine to yield various products, including 1,2,3-triazole-4-thiocarboxamides . These studies provide a foundation for understanding the types of chemical reactions that 3,4-dichloroisothiazole-5-carbaldehyde might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted carbaldehydes can be inferred from related compounds. For example, the hydration behavior of aryl-1,2,4-oxadiazolecarbaldehydes has been discussed, indicating that these aldehydes are stabilized in the hydrated form . This suggests that 3,4-dichloroisothiazole-5-carbaldehyde may also exhibit similar behavior in the presence of water. The solubility, melting point, and other physical properties would be important to determine for practical applications and handling of the compound.

科学研究应用

杂环化合物的合成

3,4-二氯异噻唑-5-甲醛可用作噻吩[2,3-d]噻唑、4H-吡咯[2,3-d]噻唑、2H-吡唑并[3,4-d]噻唑和异噻唑[3,4-d]噻唑衍生物的合成前体。这些化合物是从噻唑烷-2,4-二酮合成的,表明了3,4-二氯异噻唑-5-甲醛在杂环化学中的多功能性 (Athmani, Farhat, & Iddon, 1992)。

粘度依赖和聚集诱导发光的荧光团

这种化学物质还被用于合成具有聚集诱导发光和增强荧光强度的推-拉色团扩展苯乙烯。这类化合物对于粘度传感的荧光分子转子非常重要,展示了该化学物质在为光物理研究创建敏感材料方面的作用 (Telore, Satam, & Sekar, 2015)。

改进的合成方法

一种涉及3,4-二氯异噻唑-5-甲醛与二级胺的改进合成方法突显了它在有机合成中的实用性,提供了更便捷和更高产率的方法 (Debski, Hanefeld, & Schlitzer, 1997)。

抗菌剂

此外,3,4-二氯异噻唑-5-甲醛衍生物已被探索其作为抗菌剂的潜力。从这种化合物出发设计、合成和表征新的吡唑类似物在抗惊厥和镇痛研究中显示出潜力,表明了它在药物化学中的重要性 (Viveka et al., 2015)。

安全和危害

未来方向

The future directions for 3,4-Dichloroisothiazole-5-carbaldehyde involve its use in the synthesis of novel strobilurin analogs . These analogs have shown good fungicidal activity against one or multiple plant pathogens in vitro and in vivo . Further field experiments indicated that one of the compounds displayed better efficacy against Sphaerotheca fuliginea than commercial standards azoxystrobin and trifloxystrobin . Therefore, 3,4-Dichloroisothiazole-5-carbaldehyde could be a potential candidate for plant disease management .

属性

IUPAC Name |

3,4-dichloro-1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NOS/c5-3-2(1-8)9-7-4(3)6/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGARLICWYWEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=NS1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1161865-89-9 | |

| Record name | 3,4-dichloro-1,2-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2518182.png)

![1-Methyl-3-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B2518184.png)

![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2518189.png)

![[2-(Naphthalen-1-yliminomethyl)phenyl] 3,5-dinitrobenzoate](/img/structure/B2518191.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2518193.png)

![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2518196.png)

![3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2518199.png)

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)